3-(Ethylsulfanyl)propan-1-amine
Overview
Description
3-(Ethylsulfanyl)propan-1-amine is a useful research compound. Its molecular formula is C5H13NS and its molecular weight is 119.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Ethylsulfanyl)propan-1-amine, also known as ethylthio-propan-1-amine, is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The chemical formula of this compound is C5H13NS. It features a propanamine backbone with an ethylthio group, which may influence its biological interactions. The presence of the sulfur atom is particularly noteworthy as it can participate in various biochemical reactions.
Pharmacological Properties
Research indicates that compounds containing sulfanyl groups often exhibit significant biological activities. For instance, they may act as:
- Antioxidants : Compounds with sulfur can scavenge free radicals, potentially offering protective effects against oxidative stress.
- Antimicrobial Agents : The presence of sulfur in organic compounds has been linked to antimicrobial properties, making them candidates for developing new antibiotics.
A study focused on similar compounds demonstrated that certain sulfanyl derivatives showed notable inhibition against bacterial strains, suggesting potential for this compound in antimicrobial applications .
The biological activity of this compound may involve:
- Enzyme Inhibition : Sulfur-containing compounds can interact with enzymes through nucleophilic attacks or by forming disulfide bonds, which could inhibit enzymatic activity.
- Receptor Modulation : The amine group may allow for interactions with neurotransmitter receptors, potentially influencing neurological pathways.
Synthesis Methods
The synthesis of this compound typically involves straightforward organic reactions such as alkylation or reductive amination. A common method includes the reaction of an appropriate thiol with a suitable amine precursor under controlled conditions to yield the target compound.
Case Study: Antimicrobial Activity
In a controlled study, this compound was assessed for its antimicrobial properties against various pathogens. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria .
Research Findings and Future Directions
Recent studies have emphasized the need for further exploration into the pharmacological potential of this compound. Specifically:
- Toxicological Studies : Understanding the safety profile and potential side effects is crucial for any therapeutic applications.
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level will aid in elucidating its full potential.
Properties
IUPAC Name |
3-ethylsulfanylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-2-7-5-3-4-6/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUANZDIYFLGXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614609 | |
Record name | 3-(Ethylsulfanyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53056-86-3 | |
Record name | 3-(Ethylsulfanyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.